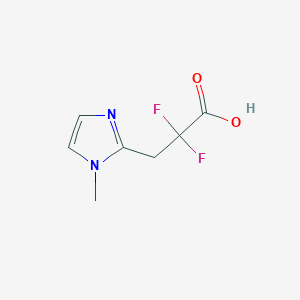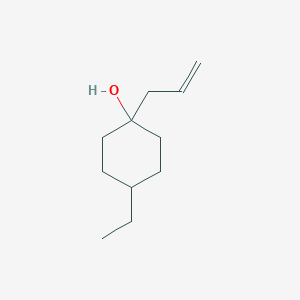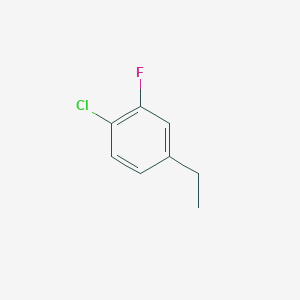
1-Chloro-4-ethyl-2-fluorobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-4-ethyl-2-fluorobenzene is an aromatic compound with the molecular formula C8H8ClF It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom at the first position, an ethyl group at the fourth position, and a fluorine atom at the second position
準備方法
Synthetic Routes and Reaction Conditions: 1-Chloro-4-ethyl-2-fluorobenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the chlorination of 4-ethyl-2-fluorobenzene using chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3). The reaction is typically carried out under controlled conditions to ensure selective substitution at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
化学反応の分析
Types of Reactions: 1-Chloro-4-ethyl-2-fluorobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of substituted benzene derivatives.
Electrophilic Substitution: The ethyl and fluorine substituents can direct further electrophilic substitution reactions to specific positions on the benzene ring.
Oxidation and Reduction: The ethyl group can undergo oxidation to form carboxylic acids or reduction to form alkanes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Electrophilic Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) in the presence of catalysts like iron(III) bromide (FeBr3) or sulfuric acid (H2SO4).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as hydrogen gas (H2) in the presence of catalysts like palladium on carbon (Pd/C).
Major Products:
Nucleophilic Substitution: Substituted benzene derivatives such as 1-hydroxy-4-ethyl-2-fluorobenzene.
Electrophilic Substitution: Poly-substituted benzene derivatives.
Oxidation: Carboxylic acids such as 4-ethyl-2-fluorobenzoic acid.
Reduction: Alkanes such as 4-ethyl-2-fluorotoluene.
科学的研究の応用
1-Chloro-4-ethyl-2-fluorobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a probe in studying the interactions of aromatic compounds with biological macromolecules.
Medicine: It is investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of 1-chloro-4-ethyl-2-fluorobenzene in chemical reactions involves the interaction of its substituents with various reagents. The chlorine atom, being an electron-withdrawing group, makes the benzene ring more susceptible to nucleophilic attack. The ethyl group, being an electron-donating group, can activate the ring towards electrophilic substitution. The fluorine atom, due to its high electronegativity, can influence the reactivity and orientation of the substituents on the benzene ring.
類似化合物との比較
1-Chloro-4-ethyl-2-fluorobenzene can be compared with other similar compounds such as:
1-Chloro-4-fluorobenzene: Lacks the ethyl group, making it less bulky and potentially less reactive in certain substitution reactions.
1-Chloro-2-fluorobenzene: The position of the fluorine atom changes the electronic distribution on the benzene ring, affecting its reactivity.
1-Chloro-4-ethylbenzene: Lacks the fluorine atom, which can influence the compound’s reactivity and interactions with other molecules.
The unique combination of chlorine, ethyl, and fluorine substituents in this compound makes it a valuable compound for various applications, offering distinct reactivity and properties compared to its analogs.
特性
分子式 |
C8H8ClF |
|---|---|
分子量 |
158.60 g/mol |
IUPAC名 |
1-chloro-4-ethyl-2-fluorobenzene |
InChI |
InChI=1S/C8H8ClF/c1-2-6-3-4-7(9)8(10)5-6/h3-5H,2H2,1H3 |
InChIキー |
HVNKCQJGKUGMID-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC(=C(C=C1)Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


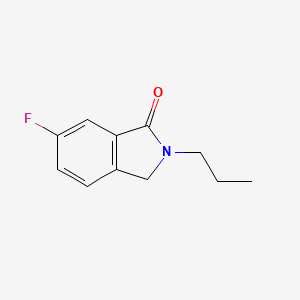




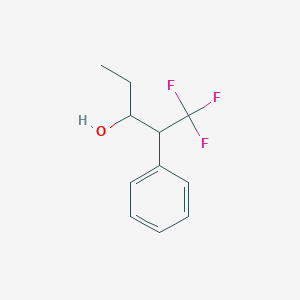

![[2-(4-Aminophenyl)-4-methyl-1,3-oxazol-5-yl]methanol](/img/structure/B13198515.png)
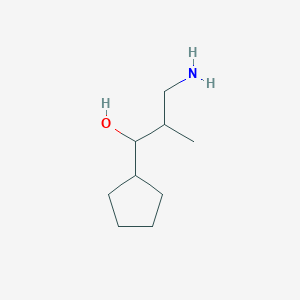
![3-[(Benzyloxy)methyl]-3-(bromomethyl)-2-methyloxolane](/img/structure/B13198535.png)
![[2-(1,1-Difluoroethyl)pyridin-4-yl]methanol](/img/structure/B13198539.png)
